4,5-Difluoro-2-methylbenzyl bromide

描述

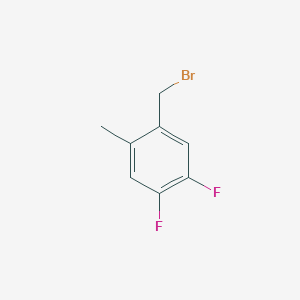

4,5-Difluoro-2-methylbenzyl bromide is a fluorinated aromatic compound with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.04 g/mol. Structurally, it consists of a benzene ring substituted with a bromomethyl group (-CH₂Br) at position 1, a methyl group (-CH₃) at position 2, and fluorine atoms at positions 4 and 5 (Figure 1). This arrangement confers distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

The compound’s fluorine substituents enhance its electronegativity and metabolic stability, while the methyl group introduces steric hindrance, influencing its reactivity in nucleophilic substitution and coupling reactions.

属性

CAS 编号 |

1803813-70-8 |

|---|---|

分子式 |

C8H7BrF2 |

分子量 |

221.04 g/mol |

IUPAC 名称 |

1-(bromomethyl)-4,5-difluoro-2-methylbenzene |

InChI |

InChI=1S/C8H7BrF2/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3H,4H2,1H3 |

InChI 键 |

ZVYYXJSCXIAFGS-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1CBr)F)F |

规范 SMILES |

CC1=CC(=C(C=C1CBr)F)F |

产品来源 |

United States |

科学研究应用

Drug Development

One of the primary applications of 4,5-Difluoro-2-methylbenzyl bromide lies in drug discovery and development. Its structure allows for modifications that can enhance biological activity. For instance:

- NLRP3 Inhibitors : Recent studies have explored the use of this compound as a scaffold in the design of NLRP3 inhibitors, which are important in treating inflammatory diseases. The difluorinated analogs demonstrate significant potency against target proteins involved in inflammation pathways .

Case Study: Synthesis of NLRP3 Inhibitors

In a study focused on developing potent NLRP3 inhibitors, this compound was utilized as a key intermediate. The synthesis involved several steps, including:

- Starting Material : Methyl 4-ethynylbenzoate.

- Reagents : Utilization of difluorinated benzyl bromides to enhance inhibitory activity.

- Outcome : The resulting compounds exhibited improved efficacy in inhibiting NLRP3 activation compared to non-fluorinated counterparts.

Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly in the development of fluorinated polymers which exhibit enhanced thermal stability and chemical resistance.

- Fluorinated Polymers : Incorporating this compound into polymer matrices can improve properties such as hydrophobicity and mechanical strength.

Reactivity and Functionalization

The presence of both fluorine and bromine substituents allows for unique reactivity patterns that can be exploited in synthetic organic chemistry.

- Halogenation Reactions : The compound can serve as a precursor for further halogenation or nucleophilic substitution reactions, enabling the synthesis of more complex molecules.

Data Table: Summary of Applications

相似化合物的比较

Table 1: Comparative Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|

| This compound | C₈H₇BrF₂ | 221.04 | 2-CH₃, 4,5-F, 1-CH₂Br | ~3.5† |

| 4-Fluorobenzyl bromide | C₇H₆BrF | 189.03 | 4-F, 1-CH₂Br | 2.1–2.5‡ |

| 2-Chloro-4,5-difluorobenzyl bromide | C₇H₄BrClF₂ | 241.46 | 2-Cl, 4,5-F, 1-CH₂Br | 3.51 |

*Predicted or estimated values. †Estimated based on structural similarity to 2-chloro-4,5-difluorobenzyl bromide . ‡Derived from analogous fluorinated benzyl bromides .

Research Findings and Implications

Fluorine’s Role in Reactivity : Fluorine atoms increase the compound’s electrophilicity, accelerating SN₂ reactions at the benzyl bromide site. However, steric hindrance from the methyl group can redirect reactivity to specific positions .

Metabolic Stability: Fluorinated analogues, including this compound, exhibit prolonged metabolic half-lives compared to non-fluorinated counterparts, a trait leveraged in anticancer and antiviral prodrugs .

Industrial Demand : The 4-fluorobenzyl bromide market is projected to grow at 6.2% CAGR (2024–2032), driven by demand for fluorinated polymers and OLED materials. Similar growth is anticipated for difluorinated derivatives .

准备方法

Direct Bromination of Methyl-Substituted Aromatic Precursors

Method Overview:

A prevalent approach involves the bromination of methyl-substituted aromatic compounds, such as 2-methylbenzyl derivatives, under controlled conditions to selectively introduce bromine at the benzylic position. This method often employs elemental bromine in the presence of catalysts or specific reaction conditions to favor benzylic bromination over aromatic substitution.

- Light or UV irradiation can facilitate benzylic bromination, but this method is less practical industrially due to safety concerns and control issues.

- Reactions conducted in inert solvents like chlorobenzene or dichlorobenzene at elevated temperatures (160–180°C) with bromine, under reflux, have been documented to yield benzylic bromides efficiently.

- The ratio of reactants and temperature control is critical to prevent over-bromination or polybromination.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reagent | Bromine | 4–6 molar equivalents relative to substrate |

| Solvent | Chlorobenzene or dichlorobenzene | Reflux at 160–180°C |

| Time | 2 hours | High yield of benzylic bromide |

Bromination Using N-Bromosuccinimide (NBS)

Method Overview:

NBS-mediated bromination is a common method for selective benzylic bromination, often under radical conditions with a radical initiator (e.g., AIBN) or light irradiation. However, industrial application is limited due to the need for specialized equipment and potential side reactions.

- NBS reacts with methyl groups attached to aromatic rings to produce benzyl bromides.

- The process is typically carried out in halogenated aromatic solvents such as chlorobenzene.

- The presence of alkali metal salts (e.g., sodium carbonate) enhances the efficiency of bromination, possibly by stabilizing intermediates or facilitating radical formation.

| Parameter | Conditions | Outcome |

|---|---|---|

| Reagent | NBS | Selective benzylic bromination |

| Catalyst | None or radical initiator | Increased efficiency with radical initiator |

| Solvent | Chlorobenzene | Good yield of benzyl bromide derivatives |

Aromatic Halogenation Followed by Functional Group Transformation

Method Overview:

An alternative route involves initial aromatic halogenation (fluorination or chlorination) followed by side-chain functionalization. For example, fluorination at specific positions can be achieved via electrophilic aromatic substitution, then subsequent side-chain bromination.

- Fluorination at the 4,5-positions can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

- The methyl group at the 2-position can be selectively brominated using controlled conditions to produce the desired benzyl bromide.

| Step | Reagents | Conditions | Result |

|---|---|---|---|

| Fluorination | Selectfluor | Room temperature | 4,5-Difluoro substitution |

| Side-chain bromination | Bromine or NBS | Elevated temperature | 2-Methylbenzyl bromide |

Summary of Preparation Data

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct thermal bromination | Bromine | 160–180°C, reflux | Simple, scalable | Over-bromination risk |

| NBS-mediated bromination | NBS, radical initiator | Chlorobenzene, room temp to reflux | Selectivity, milder | Requires radical initiator |

| Aromatic halogenation + side-chain functionalization | Electrophilic fluorination, bromination | Controlled temperature | Precise substitution | Multi-step process |

常见问题

Q. What are the key synthetic routes for 4,5-difluoro-2-methylbenzyl bromide, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via bromination of 4,5-difluoro-2-methyltoluene using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., UV light or AIBN) or via electrophilic substitution with bromine (Br₂) in the presence of Lewis acids. Purity optimization involves:

Q. How is the structure of this compound confirmed spectroscopically?

Methodological Answer:

- ¹H NMR : Expect a singlet for the methyl group (~δ 2.3–2.5 ppm), a doublet for the benzyl bromide CH₂ (δ ~4.5–4.8 ppm, J = 8–10 Hz), and splitting patterns for aromatic protons influenced by fluorine coupling.

- ¹⁹F NMR : Distinct signals for para- and meta-fluorine substituents (δ -110 to -120 ppm).

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 250–252 (Br isotopic pattern) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : In airtight, light-resistant containers under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis or decomposition.

- Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid contact with water (risk of HBr release).

- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water immediately .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing fluorine groups activate the benzyl bromide for nucleophilic substitution (SN₂) or Suzuki-Miyaura coupling by polarizing the C-Br bond. However, the methyl group introduces steric hindrance, requiring optimized conditions:

Q. What contradictions exist in literature regarding the compound’s stability under acidic/basic conditions?

Methodological Answer: Some studies report hydrolysis to 4,5-difluoro-2-methylbenzyl alcohol under aqueous basic conditions (pH >10), while others note stability in mild acids (pH 4–6). To resolve discrepancies:

- Perform kinetic studies (HPLC monitoring) under varying pH.

- Use DFT calculations to model transition states for hydrolysis pathways.

- Compare with analogous compounds (e.g., 4-bromobenzyl bromide) .

Q. How is this compound utilized in the synthesis of bioactive molecules?

Methodological Answer: It serves as a precursor for:

Q. What analytical challenges arise in quantifying trace impurities?

Methodological Answer:

- GC-MS : Detect volatile byproducts (e.g., dibenzyl ethers) with DB-5 columns.

- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to separate polar impurities (e.g., benzyl alcohol).

- ICP-MS : Quantify residual Br⁻ ions to assess decomposition .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。